molecular formula C13H14N2O2S B12039661 4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde

4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde

Cat. No.: B12039661
M. Wt: 262.33 g/mol
InChI Key: JFLTYSVBUUPAKU-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde is a chemical compound with the molecular formula C13H14N2O2S. It is a derivative of benzaldehyde, featuring a methoxy group, an imidazole ring, and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 1-methyl-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid.

    Reduction: 4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The imidazole ring and sulfanyl group may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde is unique due to the presence of the imidazole ring and sulfanyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making this compound valuable for various applications .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-methoxy-3-[(1-methylimidazol-2-yl)sulfanylmethyl]benzaldehyde

InChI

InChI=1S/C13H14N2O2S/c1-15-6-5-14-13(15)18-9-11-7-10(8-16)3-4-12(11)17-2/h3-8H,9H2,1-2H3

InChI Key

JFLTYSVBUUPAKU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=C(C=CC(=C2)C=O)OC

Origin of Product

United States

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